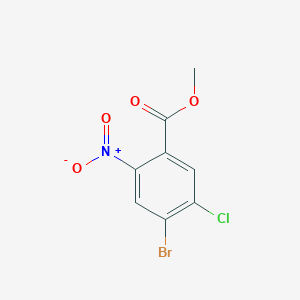

Methyl 4-bromo-5-chloro-2-nitrobenzoate

Description

Methyl 4-bromo-5-chloro-2-nitrobenzoate (CAS No.: 1416374-90-7) is a halogenated aromatic ester with the molecular formula C₈H₅BrClNO₄ and a molecular weight of 294.5 g/mol . Its structure features a bromine atom at the 4-position, a chlorine atom at the 5-position, and a nitro group at the 2-position on the benzoate ring. This compound is classified as a nitroaromatic and halogenated derivative, making it a versatile intermediate in organic synthesis and pharmaceutical research. It is primarily used in the development of bioactive molecules and drug candidates due to its ability to undergo diverse chemical modifications, such as coupling reactions and nucleophilic substitutions .

Storage conditions recommend room temperature, and it is marketed as a high-purity reagent (≥98%) for industrial and research applications .

Properties

IUPAC Name |

methyl 4-bromo-5-chloro-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBVYXVATUOERO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification Using Sulfuric Acid in Methanol

One common and straightforward method involves refluxing 4-bromo-5-chloro-2-nitrobenzoic acid in methanol with concentrated sulfuric acid as a catalyst. The reaction proceeds via Fischer esterification:

- Procedure : Dissolve the acid in methanol, add a catalytic amount of concentrated sulfuric acid, and reflux the mixture for several hours.

- Reaction : The carboxylic acid group is converted to the methyl ester.

- Work-up : After completion, the reaction mixture is neutralized and the product is isolated by extraction and purification.

This method is efficient and widely used for similar nitro-substituted benzoic acids.

Base-Promoted Esterification Using Potassium Carbonate or Cesium Carbonate with Methyl Iodide in Dimethylformamide

An alternative method involves the methylation of the carboxylate formed in situ by reaction with a base and methyl iodide:

- Procedure : The acid is dissolved in an aprotic solvent such as N,N-dimethylformamide (DMF). Potassium carbonate or cesium carbonate is added to deprotonate the acid, followed by methyl iodide to methylate the carboxylate.

- Reaction Conditions : Typically performed at room temperature to 80°C for 3 to 16 hours.

- Yield : High yields (90-97%) are reported with this method.

- Advantages : Mild conditions, high selectivity, and good yields.

This method is well-documented for nitrobenzoic acid derivatives.

Selective Introduction of Halogens and Nitro Groups

While the target compound already contains bromo, chloro, and nitro substituents, the preparation of the precursor acid involves:

- Nitration : Introduction of the nitro group onto the aromatic ring.

- Halogenation : Introduction of bromo and chloro substituents, often via electrophilic aromatic substitution or Sandmeyer reactions.

Although direct preparation of this compound from simpler precursors is less commonly described, related compounds such as 5-bromo-2-chlorobenzoyl chloride have been prepared via reflux with thionyl chloride and DMF catalysis, followed by Friedel-Crafts type reactions.

Representative Preparation Data Table

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification with H2SO4 in MeOH | 4-bromo-5-chloro-2-nitrobenzoic acid, MeOH, conc. H2SO4, reflux | Not specified | Classic Fischer esterification |

| Methylation with K2CO3 and MeI in DMF | Acid, K2CO3 (2 eq), MeI (1.2 eq), 80°C, 3 h | 94% | High yield, mild conditions |

| Methylation with Cs2CO3 and MeI in DMF | Acid, Cs2CO3, MeI, RT, 16 h | 94.2% | High yield, room temperature |

| Methylation with DBU and MeI in DMF | Acid, DBU, MeI, 0–20°C | 90% | Mild base, good yield |

Detailed Research Findings and Analysis

- The acid-catalyzed esterification is a classical method but may require careful control of reaction time and temperature to avoid side reactions or decomposition, especially with sensitive nitro groups.

- The base-promoted methylation using potassium or cesium carbonate in DMF with methyl iodide provides a clean and high-yielding alternative. The reaction proceeds smoothly under mild conditions and is compatible with the halogen and nitro substituents.

- Use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base also affords good yields, providing an alternative to inorganic bases.

- Purification typically involves extraction, washing with water and brine, drying over anhydrous sodium sulfate or magnesium sulfate, and column chromatography or recrystallization for final product isolation.

- The presence of multiple electron-withdrawing groups (bromo, chloro, nitro) influences the reactivity and regioselectivity during esterification and halogenation steps.

- Safety considerations include handling of nitro compounds and halogenated intermediates under controlled conditions to avoid exposure and decomposition.

Summary Table of Preparation Methods for this compound

| Method Type | Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acid-catalyzed esterification | Methanol, H2SO4 | Reflux, several hours | Moderate to high | Simple, classical | Requires acid handling, possible side reactions |

| Base-promoted methylation (K2CO3) | K2CO3, MeI, DMF | 80°C, 3 h | ~94% | High yield, mild | Use of toxic methyl iodide |

| Base-promoted methylation (Cs2CO3) | Cs2CO3, MeI, DMF | RT, 16 h | ~94% | High yield, room temp | Expensive base, methyl iodide toxicity |

| Base-promoted methylation (DBU) | DBU, MeI, DMF | 0–20°C | ~90% | Mild base, good yield | Methyl iodide toxicity |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-chloro-2-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can reduce the nitro group.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution: Products with different functional groups replacing bromine or chlorine.

Reduction: Formation of methyl 4-bromo-5-chloro-2-aminobenzoate.

Coupling: Formation of biaryl compounds through carbon-carbon bond formation

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

Methyl 4-bromo-5-chloro-2-nitrobenzoate serves as a versatile building block in organic chemistry. It is utilized in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. Its functional groups enable selective reactions such as:

- Nucleophilic Substitution : The bromine atom can be replaced with nucleophiles, allowing for the introduction of various functional groups.

- Palladium-Catalyzed Coupling Reactions : This compound can participate in cross-coupling reactions to form biaryl compounds, which are significant in drug development.

Table 1: Synthetic Transformations Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Nucleophilic Substitution | Replacement of Br with nucleophiles | |

| Reduction | Conversion of nitro to amino groups | |

| Coupling Reactions | Formation of biaryl compounds |

Biochemical Research

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with active sites of enzymes makes it a valuable probe in biochemical assays. For instance, studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into enzyme mechanisms and potential therapeutic targets.

Case Study: Enzyme Inhibition

In a study examining the inhibition of a key metabolic enzyme, this compound was found to effectively reduce enzyme activity by binding to the active site. This finding highlights its potential as a lead compound for developing new inhibitors aimed at metabolic disorders.

Pharmaceutical Development

Intermediate in Drug Synthesis

This compound plays a critical role as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows chemists to modify it further to create molecules with specific biological activities. For example, derivatives of this compound have been explored for their anti-inflammatory and anti-cancer properties.

Table 2: Pharmaceutical Applications

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-chloro-2-nitrobenzoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in reduction reactions, the nitro group undergoes electron transfer processes to form an amine group. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 4-bromo-5-chloro-2-nitrobenzoate with structurally related halogenated nitrobenzoates, highlighting differences in substituent positions, molecular weights, and applications:

Key Findings:

Substituent Position Effects :

- The position of halogens and nitro groups significantly impacts reactivity. For example, nitro groups at the 2-position (as in the parent compound) direct electrophilic substitutions to meta positions, while halogens at the 4- or 5-position influence steric hindrance .

- Fluorine substitution (e.g., in Methyl 4-bromo-2-chloro-5-fluorobenzoate) increases metabolic stability compared to nitro derivatives, making it suitable for agrochemical applications .

Reactivity in Cross-Coupling Reactions: Bromine at the 4-position (common in all compared compounds) facilitates Suzuki-Miyaura and Sonogashira couplings. However, the presence of chlorine or nitro groups alters reaction rates and selectivity .

Applications :

- Nitro-containing derivatives (e.g., this compound) are preferred in pharmaceutical synthesis due to their redox-active nitro groups, which can be reduced to amines for further functionalization .

- Carboxylic acid derivatives (e.g., 4-Bromo-2,5-dichlorobenzoic acid) are utilized in polymer and material science for their chelating properties .

Thermal and Chemical Stability: Nitro groups enhance thermal stability but may reduce solubility in polar solvents. Halogens like chlorine and bromine contribute to higher density and melting points compared to non-halogenated analogs .

Research and Industrial Relevance

The structural versatility of This compound and its analogs underscores their importance in medicinal chemistry and materials science. Recent studies highlight their role in synthesizing kinase inhibitors and proteolysis-targeting chimeras (PROTACs) . Future research may explore the impact of substituent electronegativity on reaction pathways and bioavailability.

Biological Activity

Methyl 4-bromo-5-chloro-2-nitrobenzoate (CAS No. 1416374-90-7) is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Formula: C₈H₅BrClNO₄

- Molecular Weight: 272.49 g/mol

The compound contains a benzoate structure with bromine, chlorine, and nitro groups that contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily determined by its structural features, which allow it to interact with various biological targets. The mechanism of action can be summarized as follows:

- Substitution Reactions: The halogen atoms (Br and Cl) can be substituted by nucleophiles, leading to the formation of derivatives with altered biological properties.

- Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, potentially enhancing the compound's activity against certain biological targets.

- Enzyme Inhibition: The compound may exhibit inhibition against specific enzymes, similar to other nitro-containing compounds that target bacterial topoisomerases .

Biological Activity

Research indicates that this compound has several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antibacterial properties against various strains, including multidrug-resistant bacteria. For instance, compounds with similar structural motifs have shown effective inhibition against Staphylococcus aureus and Escherichia coli .

- Antiviral Properties: Some derivatives have been tested for their efficacy against HIV-1 variants, indicating potential antiviral activity .

Data Table: Biological Activities and Efficacy

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of this compound derivatives against Gram-positive bacteria. The results demonstrated significant inhibition at low concentrations, highlighting the potential for development into therapeutic agents targeting resistant strains.

Case Study 2: Antiviral Activity

In vitro assays were conducted on HIV-infected MT-4 cells using derivatives of this compound. The findings indicated a reduction in viral replication, suggesting that modifications to the compound could lead to effective antiviral therapies.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-bromo-5-chloro-2-nitrobenzoate?

The synthesis of nitro-substituted benzoate esters typically involves sequential halogenation and nitration steps. For analogous compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride), methods using thionyl chloride or oxalyl chloride with N,N-dimethylformamide (DMF) as a catalyst in dichloromethane (DCM) at 50°C yield high-purity products . Key considerations:

- Reagent selection : Thionyl chloride is cost-effective but requires controlled reflux (4–12 hours), while oxalyl chloride offers milder conditions but may necessitate extended reaction times.

- Solvent choice : DCM or benzene are common for solubility and ease of removal.

- Workup : Post-reaction, aqueous washes and filtration are critical for isolating the product as a crystalline solid .

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR : H and C NMR can identify substituent positions (e.g., nitro group deshielding aromatic protons at δ 8.5–9.0 ppm). Halogens (Br, Cl) influence splitting patterns .

- IR : Strong absorption bands for nitro (1520–1350 cm) and ester carbonyl (1720–1700 cm) groups .

- Mass spectrometry : Molecular ion peaks (e.g., [M]) and isotopic patterns for Br/Cl aid in confirmation .

Q. What purification methods are effective for halogenated nitrobenzoate derivatives?

- Recrystallization : Use solvents like ethanol or ethyl acetate to remove unreacted starting materials.

- Column chromatography : Silica gel with hexane/ethyl acetate gradients resolves nitro/halogenated byproducts .

- Storage : Store at –20°C in anhydrous conditions to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

The nitro group at the 2-position is a strong electron-withdrawing group, directing electrophilic substitution to the 4- and 5-positions. The bromo and chloro substituents at positions 4 and 5 create steric hindrance, requiring tailored catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings. Computational studies (DFT) can predict regioselectivity in further functionalization .

Q. What strategies mitigate halogen interference in nucleophilic aromatic substitution (NAS)?

- Protecting groups : Acetylate the nitro group temporarily to reduce electron withdrawal, easing NAS at the 6-position .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates .

- Temperature control : NAS at the chloro position (more reactive than bromo) requires sub-ambient temperatures (–10°C) to avoid over-reaction .

Q. How can hydrogen-bonding patterns in crystals inform co-crystal design?

Graph set analysis (as per Etter’s rules) reveals that the nitro and ester groups form R_2$$^2(8) motifs with amines or alcohols, stabilizing co-crystals. X-ray diffraction studies of analogous compounds (e.g., 5-chloro-2-nitrobenzoic acid) show planar aromatic stacking, critical for designing materials with tailored solubility .

Data Contradiction Analysis

Q. Why do yields vary across synthetic methods for similar halogenated nitrobenzoates?

Discrepancies arise from:

- Reaction time : Extended reflux (12+ hours) with thionyl chloride may degrade heat-sensitive intermediates, reducing yield .

- Catalyst loading : Excess DMF (>5 mol%) accelerates side reactions (e.g., ester hydrolysis) .

- Purity of reagents : Commercial bromo/chloro precursors often contain trace metals, affecting coupling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.